molecular formula C5H8N2O2 B093699 (S)-5-Oxopyrrolidine-2-carboxamide CAS No. 16395-57-6

(S)-5-Oxopyrrolidine-2-carboxamide

Numéro de catalogue: B093699
Numéro CAS: 16395-57-6
Poids moléculaire: 128.13 g/mol
Clé InChI: WGOIHPRRFBCVBZ-VKHMYHEASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-5-Oxopyrrolidine-2-carboxamide, also known as L-Pyroglutamide, is a chiral pyrrolidine derivative with the molecular formula C₅H₈N₂O₂ and a molecular weight of 128.13 g/mol . Its structure features a five-membered lactam ring with a carboxamide group at the 2-position (S-configuration). This compound is widely utilized in peptide synthesis due to its role as a constrained proline analog, which influences secondary structure formation in peptides .

Propriétés

IUPAC Name

(2S)-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H2,6,9)(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOIHPRRFBCVBZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332159
Record name L-Pyroglutamamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16395-57-6
Record name L-Pyroglutamamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Intermediate Formation via Sequential Protection and Functionalization

The most widely documented approach begins with (S)-pyroglutamic acid, a commercially available chiral precursor. As outlined in a combinatorial synthesis study, di-tert-butyl (2S,4S)-4-amino-5-oxopyrrolidine-1,2-dicarboxylate hydrochloride serves as the key intermediate. The synthesis involves five steps:

  • N-Boc Protection : (S)-Pyroglutamic acid undergoes tert-butoxycarbonyl (Boc) protection at the amine group.

  • Esterification : The carboxylic acid is converted to a tert-butyl ester using tert-butyl alcohol and a coupling agent.

  • Amination : The lactam ring is opened via acid-catalyzed hydrolysis, followed by reductive amination to introduce the primary amine at the 4-position.

  • Deprotection : Selective removal of the Boc group under acidic conditions yields the hydrochloride salt.

  • Acylation : The amine is acylated with activated carbonyl derivatives (e.g., acyl chlorides) to form the target carboxamide.

This method achieves an overall yield of 58–72%, with stereochemical integrity maintained through rigid intermediate structures. However, the multi-step process necessitates careful purification after each stage to prevent diketopiperazine byproducts.

Coupling Reagent Optimization

The final amidation step’s efficiency depends on the coupling reagent. Experimental comparisons reveal that TBTU (tetramethyluronium tetrafluoroborate) and EEDQ (ethoxycarbonyl ethylenediamine) yield the desired carboxamides in >85% purity, whereas BPC (bis(pentafluorophenyl)carbonate) and PFTU (pentafluorophenyl tris(pyrrolidino)phosphonium hexafluorophosphate) lead to cyclization side products. For instance, coupling (2S,4S)-4-benzamido-5-oxopyrrolidine-2-carboxylic acid with benzylamine using TBTU in DMF at 0°C affords (S)-5-oxopyrrolidine-2-carboxamide in 89% yield.

One-Pot Tandem Ugi 4CC/SN Cyclization

Reaction Design and Mechanism

A streamlined alternative employs a one-pot Ugi four-component reaction (4CC) followed by nucleophilic substitution (SN) cyclization. This method, validated in recent green chemistry research, utilizes Baylis-Hillman bromides as starting materials. The sequence involves:

  • Ugi Reaction : Condensation of (Z)-2-(chloromethyl)-3-(4-chlorophenyl)acrylic acid, 4-chlorobenzaldehyde, cyclohexyl isocyanide, and ammonium carbonate in ethanol-water (3:1) at room temperature.

  • SN Cyclization : Intramolecular displacement of the chloride by the amide nitrogen, facilitated by potassium carbonate, forms the pyrrolidone ring.

This approach eliminates intermediate isolation, achieving a 78% yield of the target compound in under 6 hours. The reaction’s aqueous conditions align with green chemistry principles, reducing organic solvent use by 40% compared to traditional methods.

Substrate Scope and Limitations

While effective for aryl-substituted derivatives, the Ugi/SN method shows limited applicability for aliphatic substrates. For example, replacing 4-chlorobenzaldehyde with hexanal reduces the yield to 32%, attributed to slower cyclization kinetics.

Hydrothermal Synthesis from L-Glutamic Acid

Precursor Preparation via Hydrothermal Treatment

A Chinese patent details a hydrothermal method to synthesize pyroglutamic acid from L-glutamic acid, which serves as a precursor for this compound. Key steps include:

  • Hydrothermal Cyclization : L-Glutamic acid (1 kg) is refluxed in pure water (3.3 L) at 140°C for 18–20 hours, inducing intramolecular lactamization.

  • Decolorization and Filtration : Activated carbon treatment removes impurities, followed by vacuum concentration to isolate pyroglutamic acid in 92% purity.

Carboxamide Derivatization

The resulting pyroglutamic acid undergoes carboxamide formation via mixed anhydride activation. Reacting with ammonium chloride in the presence of ethyl chloroformate and N-methylmorpholine in THF at −15°C yields this compound in 67% yield.

Oxidation of L-Hydroxyproline Derivatives

Chiral Hydroxyl Group Installation

A novel route from L-hydroxyproline involves strategic oxidation and protection:

  • Triple Protection : The amine, hydroxyl, and carboxylic acid groups of L-hydroxyproline are shielded using Boc, tert-butyldimethylsilyl (TBS), and p-chlorophenyl esters, respectively.

  • Oxidative Carbonylation : Treatment with Dess-Martin periodinane oxidizes the secondary alcohol to a ketone, forming 4-keto-pyrrolidine-2-carboxylate.

  • Reductive Amination : The ketone is converted to the primary amine via ammonium acetate and sodium cyanoborohydride, followed by deprotection and acylation.

This method achieves 81% enantiomeric excess (ee) but requires costly reagents like Dess-Martin periodinane, limiting industrial scalability.

Comparative Analysis of Synthetic Methods

Method Starting Material Steps Yield Key Advantage Limitation
Combinatorial Synthesis(S)-Pyroglutamic acid558–72%High stereocontrolMulti-step purification required
Ugi/SN CyclizationBaylis-Hillman bromide1-pot78%Solvent efficiencyNarrow substrate scope
Hydrothermal SynthesisL-Glutamic acid367%Low-cost precursorModerate purity (92%)
L-Hydroxyproline OxidationL-Hydroxyproline681% eeNovel hydroxyl functionalizationExpensive reagents

Analyse Des Réactions Chimiques

Types of Reactions: (S)-5-Oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactam ring to a more reduced form, such as a pyrrolidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidine derivatives, carboxylic acids, and reduced forms of the original compound.

Applications De Recherche Scientifique

Synthesis of (S)-5-Oxopyrrolidine-2-carboxamide

The synthesis of this compound typically involves cyclization reactions of appropriate amino acid derivatives. Common methods include:

  • Cyclization of L-glutamic acid derivatives: Under acidic or basic conditions, often using dehydrating agents like thionyl chloride or phosphorus pentachloride to facilitate lactam formation.
  • Use of continuous flow reactors: In industrial settings, optimized reaction conditions are employed to ensure high yield and purity through advanced purification techniques such as crystallization and chromatography.

Biological Activities

This compound has demonstrated various biological activities, making it a promising candidate for drug development:

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound:

  • In vitro studies: Compounds derived from this compound have shown significant antiproliferative effects against human lung adenocarcinoma (A549) cells. For instance, certain derivatives exhibited structure-dependent anticancer activity, with some compounds outperforming standard chemotherapeutics like cisplatin in reducing cell viability .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Activity against multidrug-resistant pathogens: Certain derivatives have shown effectiveness against resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. This highlights the potential for developing new antimicrobial agents targeting Gram-positive pathogens .

Computational Chemistry Applications

In addition to its biological applications, this compound is utilized in computational chemistry:

  • Simulation visualizations: Programs like Amber, GROMACS, and Pymol can be employed to produce simulations that aid in understanding the compound's structure and properties. These tools are invaluable for predicting interactions with biological macromolecules.

Mécanisme D'action

The mechanism of action of (S)-5-Oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares (S)-5-Oxopyrrolidine-2-carboxamide with structurally and functionally related compounds, highlighting key differences in physicochemical properties, biological activity, and applications.

Compound Name Structure/Modifications Physicochemical Properties Biological Activity/Applications References
This compound Base structure: Lactam ring with 2-carboxamide group (S-configuration) MW: 128.13 g/mol; CAS: 16395-57-6; Solubility: Polar solvents Peptide synthesis, antimicrobial studies
RPDPRH Substituents: 4-Chlorobenzylidene, 4-chlorostyryl, cyclohexylamide MW: ~600 g/mol; Solid at RT Anticancer: Inhibits CaSki cell proliferation, induces apoptosis, downregulates HPV E6/E7 mRNA
30a (P2X7 antagonist) Substituents: Bis(2-chlorobenzyl) groups MW: 378.1 g/mol; Yellow oil; Yield: 27.8% Anti-inflammatory: Targets P2X7 receptors in inflammatory bowel disease
Levetiracetam Substituents: (S)-α-ethyl-2-oxo-pyrrolidine acetamide MW: 170.21 g/mol; CAS: 102767-28-2 Antiepileptic: Binds synaptic vesicle protein SV2A; nootropic effects
[123I]VPGIS191 Substituents: 3-Iodoallyl, 2-chloro-3-(trifluoromethyl)benzyl MW: ~486.7 g/mol; Radiolabeled Diagnostic imaging: Targets P2X7 receptors in vivo
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Substituents: Methyl group at 1-position, carboxylic acid at 3-position MW: 143.13 g/mol; CAS: 42346-68-9 Intermediate in synthesis of bioactive molecules

Key Findings from Comparative Studies

Anticancer Activity :

  • RPDPRH demonstrated superior antiproliferative effects against CaSki cervical cancer cells compared to its predecessor RPDPB , with enhanced apoptosis induction (via Bax/Bcl-2 pathway) and HPV E6/E7 mRNA downregulation .
  • Structural optimization through arylidene and styryl substitutions on the pyrrolidine ring significantly improved activity, highlighting the importance of aromatic moieties in enhancing tumor cell targeting .

Anti-Inflammatory Activity :

  • 30a and 31a (chlorobenzyl-substituted analogs) showed distinct physicochemical profiles (e.g., 30a as an oil vs. 31a as a crystalline solid) due to differences in substituent positioning, which influenced their binding affinity to P2X7 receptors .

Diagnostic Applications: [123I]VPGIS191, a radioiodinated derivative, retained the pyrrolidine carboxamide core but incorporated a 3-iodoallyl group for imaging. This modification enabled in vivo tracking of P2X7 receptor expression in inflammatory diseases .

Structural Flexibility :

  • Levetiracetam and Etiracetam (a related racetam) share the pyrrolidine carboxamide backbone but exhibit divergent pharmacological effects due to α-ethyl and other alkyl substitutions, underscoring the role of side chains in modulating CNS activity .

Activité Biologique

(S)-5-Oxopyrrolidine-2-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

1. Overview of this compound

This compound is a derivative of pyrrolidine, a five-membered ring compound that has been modified to enhance its pharmacological properties. Its structure allows for various substitutions that can significantly impact its biological activity.

2. Anticancer Activity

Research has demonstrated that (S)-5-oxopyrrolidine derivatives exhibit significant anticancer properties. The following table summarizes key findings from various studies on the anticancer activity of these compounds against different cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
RPDPBA54966Induces apoptosis via Bax/Bcl-2 modulation
RPDPRHCaSki20Inhibits HPV E6/E7 expression, induces apoptosis
RPDPRHHepG2Similar to cisplatinRegulates apoptotic proteins

Case Study: Anticancer Mechanisms

In a study involving A549 human lung adenocarcinoma cells, compounds derived from (S)-5-oxopyrrolidine were tested for their cytotoxic effects. The results indicated that these compounds could suppress cell viability in a structure-dependent manner, with certain derivatives showing lower cytotoxicity towards non-cancerous cells compared to standard chemotherapeutics like cisplatin .

3. Antimicrobial Activity

The antimicrobial properties of (S)-5-oxopyrrolidine derivatives have also been extensively studied, particularly against multidrug-resistant pathogens. The following table outlines the antimicrobial efficacy of selected derivatives.

CompoundPathogenMIC (µg/mL)Activity
Compound 21Staphylococcus aureus32Effective against MRSA
Compound 4Klebsiella pneumoniae16Inhibitory effect
Compound 22Pseudomonas aeruginosa>128No activity

Case Study: Antimicrobial Efficacy

In one study, several (S)-5-oxopyrrolidine derivatives were screened against clinically significant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. Notably, compound 21 demonstrated promising selective antimicrobial activity against multidrug-resistant strains, indicating its potential as a lead compound for further development .

4. Structure-Activity Relationship (SAR)

The biological activity of (S)-5-oxopyrrolidine derivatives is influenced by their structural modifications. Key factors affecting their potency include:

  • Substituent Type : The presence of specific functional groups, such as nitro or halogen atoms, enhances biological activity.
  • Ring Modifications : Variations in the pyrrolidine ring can lead to significant changes in both anticancer and antimicrobial properties.

Research has shown that compounds with free amino groups tend to exhibit more potent anticancer activities compared to those with acetylamino fragments .

5. Conclusion

This compound and its derivatives represent a promising class of compounds with notable anticancer and antimicrobial activities. Ongoing research into their mechanisms of action and structure-activity relationships will further elucidate their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-5-Oxopyrrolidine-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of L-pyroglutamic acid derivatives. For example, amidation of (S)-5-oxopyrrolidine-2-carboxylic acid (CAS 98-79-3) with ammonia or ammonium salts under reflux in ethanol or methanol yields the carboxamide . Key parameters include temperature control (60–80°C) and catalyst use (e.g., H₂SO₄), with yields ranging from 50–70%. highlights a related diastereoselective synthesis using PTSA catalysis, achieving ~20–27% yields for substituted analogs .

Q. How is the stereochemical integrity of this compound confirmed during synthesis?

  • Methodological Answer : Chiral HPLC or polarimetry is used to verify enantiopurity. For structural validation, X-ray crystallography (e.g., ) confirms the (S)-configuration via bond angles (β = 99.05° in monoclinic P2₁ space group) and hydrogen-bonding patterns (N–H···O interactions) . Additionally, 1H^{1}\text{H} and 13C^{13}\text{C} NMR data (e.g., δ ~4.3 ppm for C2-H in ) correlate with stereospecific coupling constants (J=68HzJ = 6–8 \, \text{Hz}) .

Q. What are the primary applications of this compound in biochemical research?

  • Methodological Answer : It serves as a precursor for P2X7 receptor antagonists (e.g., compounds 30a and 31a in ) targeting inflammatory bowel disease. Functionalization at the pyrrolidine ring (e.g., N-benzylation) modulates bioactivity, assessed via in vitro receptor binding assays (IC₅₀ ~0.1–1 µM) . It is also used in IDH1 inhibitor development (e.g., AG-120 in ), where its scaffold inhibits 2-hydroxyglutarate production in cancer cells .

Advanced Research Questions

Q. How can diastereoselective synthesis of substituted 5-oxopyrrolidine-2-carboxamides be optimized?

  • Methodological Answer : describes a diastereoselective method using Michael addition of aryl/heteroaryl Grignard reagents to methyl 5-oxopyrrolidine-2-carboxylate. Key factors:

  • Catalyst : PTSA (10 mol%) enhances stereocontrol via protonation of intermediates.
  • Solvent : THF or CH₃CN improves diastereomeric ratios (dr > 4:1).
  • Temperature : Reactions at −20°C favor kinetic control, reducing epimerization .
  • Validation : X-ray diffraction (e.g., C–C bond lengths ~1.54 Å) and NOESY NMR confirm relative configurations .

Q. What strategies resolve contradictions in spectral data interpretation for 5-oxopyrrolidine derivatives?

  • Methodological Answer : Discrepancies in 13C^{13}\text{C} NMR (e.g., carbonyl shifts at 170–175 ppm) arise from tautomerism or solvent effects. Mitigation steps:

  • Variable Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism in DMSO-d₆).
  • DFT Calculations : Predict chemical shifts (e.g., B3LYP/6-31G* level) to match experimental data .
  • Cross-Validation : Combine LC-MS (e.g., m/z 378.1 for compound 30a in ) with elemental analysis (C, H, N ±0.3%) .

Q. How does substituent position on the pyrrolidine ring affect biological activity?

  • Methodological Answer : SAR studies (e.g., and ) reveal:

  • N-Substitution : Benzyl groups at N1 (e.g., 30a) enhance P2X7 antagonism (IC₅₀ = 0.5 µM vs. 1.2 µM for unsubstituted analogs) .
  • C3 Modification : Electron-withdrawing groups (e.g., Cl) improve metabolic stability (t₁/₂ > 2 hrs in microsomal assays) .
  • Data Table :
CompoundSubstitutionIC₅₀ (µM)t₁/₂ (hrs)
30aN1-2-Cl-Bn0.51.8
31aN1-4-Cl-Bn0.72.3
Source: Adapted from .

Contradictions & Solutions

  • Synthetic Yield Variability : reports 20–27% yields for diastereoselective routes, while classical amidation ( ) achieves >50%. Solution: Optimize catalyst loading (e.g., 15 mol% PTSA) and use microwave-assisted synthesis to enhance efficiency .
  • Biological Activity Discrepancies : AG-120 ( ) shows higher potency than pyroglutamide derivatives () due to fluoropyridine substituents. Confirm via competitive binding assays and co-crystallization studies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.